Chemical structure and properties of Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether
Chemical structure and properties of Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether, also known by its systematic name 3-(benzyloxy)-6-(bromomethyl)-2-chloropyridine, is a halogenated and ether-functionalized pyridine derivative. Its molecular structure combines several key features that make it a potentially valuable building block in medicinal chemistry and organic synthesis. The presence of a reactive bromomethyl group, a stable benzyl ether, and a chlorinated pyridine ring offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, and potential applications in research and drug development. The insights provided herein are aimed at senior application scientists and drug development professionals, emphasizing the causality behind experimental choices and providing a framework for the utilization of this compound.
Chemical Structure and Physicochemical Properties
The chemical structure of Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether consists of a pyridine ring substituted with a chloro group at the 2-position, a benzyloxy group at the 3-position, and a bromomethyl group at the 6-position.
Caption: Chemical structure of Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether.
| Property | Value | Source |
| IUPAC Name | 3-(Benzyloxy)-6-(bromomethyl)-2-chloropyridine | N/A |
| Synonyms | Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether | [1] |
| CAS Number | 1221791-60-1 | [1] |
| Molecular Formula | C₁₃H₁₁BrClNO | [1] |
| Molecular Weight | 312.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 130 - 132 °C | [1] |
| Purity | ≥95% (commercially available) | [1] |
| InChI Key | ICQURDJAVXXUMZ-UHFFFAOYSA-N | [1] |
Proposed Synthesis and Purification
The proposed synthesis involves a three-step sequence starting from 2-chloro-3-hydroxy-6-methylpyridine:
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Benzylation of the hydroxyl group: The phenolic hydroxyl group of 2-chloro-3-hydroxy-6-methylpyridine is protected as a benzyl ether. This is a standard protecting group strategy that is robust under various reaction conditions.
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Benzylic Bromination: The methyl group at the 6-position of the pyridine ring is then selectively brominated. This benzylic position is activated for radical halogenation.
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Purification: The final product is purified using standard chromatographic techniques.
Caption: Proposed synthetic pathway for Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether.
Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(Benzyloxy)-2-chloro-6-methylpyridine
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To a solution of 2-chloro-3-hydroxy-6-methylpyridine (1.0 eq.) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq.).
-
To this suspension, add benzyl bromide (BnBr, 1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)-2-chloro-6-methylpyridine.
Rationale: The use of a carbonate base is sufficient to deprotonate the phenolic hydroxyl group, and acetone is a suitable polar aprotic solvent for this Williamson ether synthesis. Benzyl bromide is a common and effective benzylating agent[2][3][4].
Step 2: Synthesis of Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether
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Dissolve 3-(benzyloxy)-2-chloro-6-methylpyridine (1.0 eq.) in carbon tetrachloride (CCl₄).
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Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux under a light source (e.g., a 250W lamp) to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether.
Rationale: Benzylic bromination is selectively achieved using NBS and a radical initiator like AIBN or photo-initiation[5][6][7][8]. Carbon tetrachloride is a traditional solvent for such reactions, although alternative, less toxic solvents could be explored.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, as well as the benzylic and bromomethyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H (at C4 or C5) | 7.0 - 7.5 | Doublet | 1H |
| Pyridine-H (at C4 or C5) | 7.5 - 8.0 | Doublet | 1H |
| Benzyl-CH₂ | ~5.2 | Singlet | 2H |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | Multiplet | 5H |
| Bromomethyl-CH₂ | ~4.5 | Singlet | 2H |
Rationale: The chemical shifts are estimated based on typical values for substituted pyridines and benzyl ethers[9]. The aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The benzylic and bromomethyl protons are expected to be singlets as there are no adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (if any impurities) | >160 |
| Aromatic C (Pyridine & Phenyl) | 110 - 160 |
| Benzyl-CH₂ | ~70 |
| Bromomethyl-CH₂ | ~30 |
Rationale: The chemical shifts are predicted based on established ranges for substituted aromatic carbons, benzylic carbons, and carbons attached to bromine[10][11][12][13].
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 311/313/315 | Molecular ion (isotopic pattern for Br and Cl) |
| [M - Br]⁺ | 232/234 | Loss of a bromine radical |
| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |
| [C₆H₅CH₂O]⁺ | 107 | Benzyloxy fragment |
Rationale: The molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine. Common fragmentation pathways for benzyl ethers include cleavage of the benzylic C-O bond to form a stable tropylium ion (m/z 91) and cleavage of the C-Br bond[1][14][15][16].
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C, C=N (aromatic ring) | 1450 - 1600 |
| C-O (ether) | 1000 - 1300 |
| C-Cl | 600 - 800 |
| C-Br | 500 - 600 |
Rationale: These predicted absorption ranges are based on standard IR correlation tables and data for substituted pyridines and benzyl ethers[17][18][19][20][21].
Handling, Storage, and Safety
Based on the available safety data for this compound, the following precautions should be observed[1]:
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P262 (Do not get in eyes, on skin, or on clothing), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P402+P404 (Store in a dry place. Store in a closed container).
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Potential Applications in Research and Drug Development
While specific applications of Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether are not yet documented in the scientific literature, its structure suggests significant potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.
-
Scaffold for Library Synthesis: The three distinct functional handles (bromomethyl, chloro, and benzyloxy groups) can be selectively manipulated to generate a library of diverse compounds for high-throughput screening. The bromomethyl group is a potent electrophile suitable for reaction with a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce various side chains. The chloro group on the pyridine ring can participate in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents. The benzyl ether serves as a stable protecting group for a hydroxyl functionality, which can be deprotected at a later stage to reveal a new site for modification.
-
Fragment-Based Drug Design: The substituted pyridine core is a common motif in many biologically active compounds[22][23][24][25]. This molecule could serve as a starting point or a key building block in a fragment-based drug design approach, where it could be elaborated to optimize binding to a biological target.
-
Intermediate for Target-Specific Molecules: The reactive nature of the bromomethyl group makes it particularly useful for linking the pyridine scaffold to other molecules of interest, such as peptides, other small molecules, or fluorescent tags, to create bifunctional molecules or probes for chemical biology research.
The combination of a halogenated pyridine and a reactive benzylic bromide in a single molecule makes Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether a promising, albeit under-explored, tool for synthetic and medicinal chemists.
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